molecular formula C19H20O2 B6356382 (2E)-1-(3,4-Dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one CAS No. 1177206-32-4

(2E)-1-(3,4-Dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one

Cat. No.: B6356382
CAS No.: 1177206-32-4
M. Wt: 280.4 g/mol
InChI Key: YSVBMYFEQISMLI-XYOKQWHBSA-N
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Description

(2E)-1-(3,4-Dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one is an organic compound belonging to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(3,4-Dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 3,4-dimethylbenzaldehyde and 4-ethoxyacetophenone in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(3,4-Dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

    Oxidation: Epoxides, carboxylic acids.

    Reduction: Saturated ketones, alcohols.

    Substitution: Halogenated derivatives, hydroxylated derivatives.

Scientific Research Applications

(2E)-1-(3,4-Dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial, antifungal, and antioxidant properties.

    Medicine: Studied for its potential anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of organic electronic materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (2E)-1-(3,4-Dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways. Its antimicrobial activity could be due to its interaction with bacterial cell membranes, leading to increased permeability and cell death.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-(3,4-Dimethylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
  • (2E)-1-(3,4-Dimethylphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
  • (2E)-1-(3,4-Dimethylphenyl)-3-(4-chlorophenyl)prop-2-en-1-one

Uniqueness

Compared to similar compounds, (2E)-1-(3,4-Dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one is unique due to the presence of the ethoxy group on the phenyl ring, which can influence its chemical reactivity and biological

Properties

IUPAC Name

(E)-1-(3,4-dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O2/c1-4-21-18-10-6-16(7-11-18)8-12-19(20)17-9-5-14(2)15(3)13-17/h5-13H,4H2,1-3H3/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVBMYFEQISMLI-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=O)C2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C(=O)C2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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